N-Ethyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is a chemical compound characterized by the presence of an ethyl group, a hydroxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide typically involves multiple steps, including the introduction of the ethyl, hydroxy, trifluoromethyl, and sulfonamide groups onto the benzene ring. Common synthetic routes may include:
Nitration and Reduction: Nitration of a benzene derivative followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Alkylation: Introduction of the ethyl group via alkylation reactions.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, catalytic reactions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfonamide group may yield amines.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-Methyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide: Differing by the presence of a methyl group instead of an ethyl group.
N-Ethyl-4-hydroxy-2-chloromethylbenzenesulfonamide: Differing by the presence of a chloromethyl group instead of a trifluoromethyl group.
N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide: Differing by the presence of a methyl group instead of a trifluoromethyl group.
These comparisons highlight the unique properties of N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide, such as its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H10F3NO3S |
---|---|
Molekulargewicht |
269.24 g/mol |
IUPAC-Name |
N-ethyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10F3NO3S/c1-2-13-17(15,16)8-4-3-6(14)5-7(8)9(10,11)12/h3-5,13-14H,2H2,1H3 |
InChI-Schlüssel |
FLHZTJIMKUETHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.